molecular formula C6H11Cl2N3O B2361608 (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride CAS No. 2402828-91-3

(5-Methoxypyrimidin-2-yl)methanamine dihydrochloride

Cat. No.: B2361608
CAS No.: 2402828-91-3
M. Wt: 212.07
InChI Key: IZPXRAKYNGNFHN-UHFFFAOYSA-N
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Description

(5-Methoxypyrimidin-2-yl)methanamine dihydrochloride is a specialist chemical intermediate designed for advanced pharmaceutical research and development. Its core value lies in the pyrimidine ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This dihydrochloride salt form offers enhanced solubility and stability for synthetic applications. The primary research application of this compound is as a critical building block in the synthesis of novel therapeutic agents. The structural motif of a methoxy-substituted pyrimidine with a functionalized methanamine side chain is highly valuable for creating molecules that interact with specific biological targets. Pyrimidine-derived nucleosides have demonstrated significant in vitro antiviral activity, including against viruses such as the Dengue virus and Hepatitis C virus . Furthermore, structurally similar pyrimidine-based compounds are being actively investigated in drug discovery programs, such as the development of Hsd17b13 inhibitors for the potential treatment of liver diseases . By incorporating this reagent into their synthetic workflows, researchers can efficiently develop and optimize new chemical entities with potential antiviral, anticancer, or other targeted biological activities. This compound is provided for Research Use Only and is strictly intended for use in professional laboratory settings. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(5-methoxypyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-5-3-8-6(2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPXRAKYNGNFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidine Intermediates

A prominent approach involves halogenated pyrimidine precursors, such as 2-chloro-5-methoxypyrimidine, undergoing nucleophilic substitution with methylamine derivatives. In one protocol, 2-chloro-5-methoxypyrimidine is reacted with methylamine hydrochloride in dimethylformamide (DMF) using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent and N,N-diisopropylethylamine (DIEA) as a base. This yields (5-Methoxypyrimidin-2-yl)methanamine after 16 hours at room temperature, with subsequent dihydrochloride salt formation via HCl treatment.

Reaction Conditions:

  • Solvent: DMF
  • Temperature: 25°C
  • Catalyst: HATU (1.5 equivalents)
  • Base: DIEA (5 equivalents)
  • Yield: 96% (amine intermediate), 85% (dihydrochloride).

Reductive Amination of Pyrimidine Carboxaldehyde

Alternative routes employ 5-methoxypyrimidine-2-carbaldehyde, which undergoes reductive amination using methylamine and sodium cyanoborohydride in methanol. The reaction proceeds at 0°C to room temperature, followed by acidification with hydrochloric acid to precipitate the dihydrochloride salt. This method avoids coupling agents but requires stringent pH control to prevent over-reduction.

Optimization Insights:

  • Reducing Agent: Sodium cyanoborohydride (3 equivalents)
  • Solvent: Methanol
  • Reaction Time: 12 hours
  • Yield: 78% (dihydrochloride).

Critical Reaction Parameters and Optimization

Solvent Systems and Temperature

Polar aprotic solvents like DMF and acetonitrile enhance nucleophilic substitution kinetics, while methanol facilitates reductive amination. Elevated temperatures (50–60°C) accelerate cyclization steps but risk decomposition, as observed in attempts to demethylate intermediates using boron tribromide.

Comparative Solvent Performance:

Solvent Reaction Type Temperature Range Yield (%)
DMF Coupling (HATU/DIEA) 25°C 96
Methanol Reductive Amination 0–25°C 78
Acetonitrile Hydroxylamine Cyclization 0–60°C 72

Base Selection for Methoxylation and Cyclization

Sodium hydroxide and triethylamine are prevalent in methoxylation and cyclization steps. For instance, the conversion of (pyrimidinylamino)carbonothioylcarbamate to triazolopyrimidine derivatives requires 4 equivalents of hydroxylamine with sodium carbonate, achieving 72% yield after recrystallization. Organic bases like triethylamine reduce side reactions in methanol-based systems, as demonstrated in moxonidine syntheses.

Purification and Salt Formation

Recrystallization Techniques

Crude (5-Methoxypyrimidin-2-yl)methanamine is purified via recrystallization from acetonitrile or ethyl acetate, removing unreacted methylamine and coupling byproducts. The dihydrochloride salt is precipitated by adding concentrated HCl to the amine solution in ethanol, followed by cooling to 4°C.

Typical Protocol:

  • Dissolve amine intermediate in ethanol (10 mL/g).
  • Add HCl (2 equivalents) dropwise at 0°C.
  • Stir for 1 hour, filter, and wash with cold ethanol.
  • Dry under vacuum at 40°C.

Chromatographic Purification

Silica gel chromatography (ethyl acetate:petroleum ether, 2:1) resolves regioisomers in cases where methoxylation produces multiple products. This step is critical for achieving >95% purity, as confirmed by HPLC analysis.

Challenges and Mitigation Strategies

Demethylation Side Reactions

Attempts to demethylate intermediates using boron tribromide or pyridine hydrochloride often degrade the pyrimidine ring. Alternative protection strategies, such as methoxymethoxy groups, prevent premature demethylation. For example, HCl-mediated deprotection in methanol selectively removes protecting groups without affecting the methoxy moiety.

Tautomeric and Isomeric Forms

The target compound may exist as E/Z isomers or tautomers, particularly during cyclization. Heating reaction mixtures to 60°C equilibrates tautomers, while rapid cooling favors the desired form.

Chemical Reactions Analysis

(5-Methoxypyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

(5-Methoxypyrimidin-2-yl)methanamine dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride with structurally related dihydrochloride salts, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
(5-Methoxypyrimidin-2-yl)methanamine dihydrochloride C₆H₁₀Cl₂N₃O 5-methoxy, 2-aminomethyl pyrimidine 218.08 Enhanced solubility via dihydrochloride salt; potential kinase inhibitor scaffold .
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 5-pyrimidine with 2-propyl substituent 224.13 Alkyl chain may improve lipophilicity; used in medicinal chemistry building blocks .
2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride C₇H₁₂BrCl₂N₃ 5-bromo, ethyl-methyl amine linker 298.01 Bromine enhances halogen bonding for target interaction; explored in anticancer research .
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride C₇H₁₀Cl₂N₂ Pyridine core with chloro/methyl groups 205.07 Pyridine analogs often used in CNS drugs; hydrochloride salt improves bioavailability .

Key Structural and Functional Differences:

Core Heterocycle :

  • Pyrimidine (as in the target compound) vs. pyridine (e.g., ): Pyrimidines exhibit distinct electronic properties and hydrogen-bonding capabilities, influencing target selectivity (e.g., kinase vs. neurotransmitter receptors) .

Substituent Effects :

  • Methoxy group : Electron-donating, increases solubility and metabolic stability compared to halogenated analogs (e.g., 5-bromo in ) .
  • Halogens (Cl, Br) : Enhance binding affinity via hydrophobic/halogen bonding but may reduce solubility .

Salt Form: Dihydrochloride salts (two HCl molecules) offer higher solubility than monohydrochlorides, critical for in vivo efficacy .

Biological Activity

(5-Methoxypyrimidin-2-yl)methanamine dihydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Name : (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride
  • CAS Number : 2402828-91-3
  • Molecular Formula : C7H10Cl2N2O

The biological activity of (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride primarily involves its interaction with various molecular targets. The compound is believed to modulate enzyme activity and cellular signaling pathways, which can lead to significant biological effects such as:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways, the compound may inhibit the proliferation of cancer cells.
  • Induction of Apoptosis : The compound's interaction with specific receptors may induce programmed cell death in malignant cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell growth in specific cancer models, suggesting its potential as a therapeutic agent in oncology .

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)12

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Hepatic Stellate Cells :
    • A study evaluated the effect of (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride on hepatic stellate cells. The results showed a reduction in cell viability and changes in morphology, indicating potential applications in liver diseases .
  • In Vivo Efficacy :
    • In vivo studies demonstrated that the compound significantly reduced tumor size in xenograft models. The treatment resulted in decreased levels of proliferative markers such as Ki67 and increased apoptosis markers, providing evidence for its anticancer efficacy .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride. Early studies suggest favorable absorption and distribution characteristics, although further research is required to fully elucidate its metabolism and excretion pathways.

Q & A

Q. What are the standard synthesis protocols for (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride?

The synthesis typically involves condensation of a pyrimidine aldehyde derivative with an amine, followed by reduction and salt formation. Key steps include:

  • Aldehyde-Amine Condensation : Reacting 5-methoxypyrimidine-2-carboxaldehyde with methylamine under controlled pH and temperature (e.g., 50–60°C) to form the Schiff base .
  • Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine to the primary amine .
  • Salt Formation : Treating the free base with hydrochloric acid to obtain the dihydrochloride salt . Reaction conditions (e.g., inert atmosphere, solvent polarity) must be optimized to ensure >90% yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with methoxy (-OCH₃) protons resonating at ~3.8 ppm and pyrimidine ring protons at 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 170.1 for the free base) .
  • HPLC-PDA : Purity assessment (>98%) using reverse-phase chromatography with UV detection at 260 nm .

Advanced Research Questions

Q. How can researchers investigate its interactions with biological targets?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for serotonin receptors (e.g., 5-HT₁A) or kinases .
  • Cellular Signaling Profiling : Western blotting or ELISA to quantify downstream effectors (e.g., cAMP, phosphorylated ERK) in cell lines .
  • In Vivo Models : Behavioral assays (e.g., forced swim test for antidepressants) in rodents, paired with pharmacokinetic analysis (plasma half-life, brain penetration) .

Q. What strategies are used to enhance its bioactivity through structural modifications?

  • Substitution Reactions : Replacing the methoxy group with halogens (e.g., Cl) or bulky substituents to modulate lipophilicity and target engagement .
  • Derivatization : Converting the amine to amides or sulfonamides for improved metabolic stability .
  • Co-crystallization Studies : X-ray diffraction with target proteins (e.g., kinases) to guide rational design .

Q. How should contradictory data in biological assays be addressed?

Contradictions often arise from:

  • Purity Variability : Impurities >2% can skew IC₅₀ values; re-purify via recrystallization or column chromatography .
  • Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) impacts ionization; standardize protocols across labs .
  • Cell Line Differences : Use isogenic cell lines to control for genetic drift .

Q. What methodologies assess its environmental fate and ecotoxicology?

  • Biodegradation Studies : OECD 301F tests to measure mineralization rates in soil/water .
  • Bioaccumulation Modeling : LogP (predicted ~1.2) and BCF (bioconcentration factor) calculations .
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition assays .

Q. How does its stability vary under different storage conditions?

  • Thermal Stability : Store at –20°C in airtight containers; degradation >5% occurs at 40°C over 30 days .
  • pH Sensitivity : Stable in pH 3–7; decomposes in alkaline conditions via hydrolysis of the methoxy group .

Q. What role does it play in multi-step organic synthesis?

  • Building Block : Used to synthesize kinase inhibitors (e.g., via Suzuki coupling with boronic acids) .
  • Protecting Group Strategy : The methoxy group can be demethylated for late-stage functionalization .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina with 5-HT₁A receptor (PDB: 6WGT) to estimate binding energy .
  • ADMET Prediction : SwissADME for bioavailability, CYP450 inhibition, and blood-brain barrier permeability .

Q. What comparative studies exist with structural analogs?

Analog Modification Bioactivity
5-Chloropyrimidin-2-ylmethanamineMethoxy → ChloroEnhanced kinase inhibition
5-Ethoxypyrimidin-2-ylmethanamineMethoxy → EthoxyReduced metabolic clearance
5-Hydroxypyrimidin-2-ylmethanamineMethoxy → HydroxyImproved solubility

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